1-(4-Hydroxycyclohexyl)ethanone

Vue d'ensemble

Description

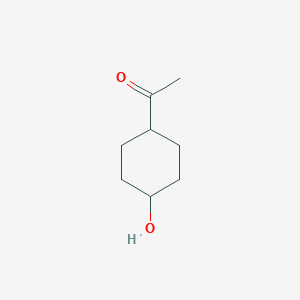

1-(4-Hydroxycyclohexyl)ethanone is an organic compound with the molecular formula C8H14O2. It is also known by its systematic name, 4-Hydroxy-1-acetyl-cyclohexane. This compound features a cyclohexane ring substituted with a hydroxy group at the 4-position and an ethanone group at the 1-position. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Hydroxycyclohexyl)ethanone can be synthesized through several methods. One common synthetic route involves the hydroxylation of 1-ethynylcyclohexanol followed by the addition of ethanone. The reaction typically employs hydroxylamine in the presence of a solvent like 2-methyl-1-propanol under reflux conditions . The reaction mixture is then cooled, and the product is crystallized from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 1-ethynylcyclohexanol followed by acetylation. This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Hydroxycyclohexyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.

Major Products

Oxidation: 4-Keto-1-acetyl-cyclohexane or 4-carboxy-1-acetyl-cyclohexane.

Reduction: 1-(4-Hydroxycyclohexyl)ethanol.

Substitution: 1-(4-Halocyclohexyl)ethanone.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds with hydroxy groups, such as 1-(4-hydroxycyclohexyl)ethanone, exhibit significant antioxidant and anti-inflammatory activities. Studies have shown that similar hydroxy-substituted compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various biological models . This suggests potential therapeutic applications in treating conditions characterized by oxidative stress and inflammation.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a serotonin antagonist. It has been noted that compounds with similar structural features can selectively block serotonin receptors without affecting alpha receptors, making them candidates for treating disorders like migraines and depression . The ability to modulate serotonin activity could lead to new treatments for these conditions.

Synthesis and Chemical Reactions

Synthetic Precursor

this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that form more complex molecules, including those used in pharmaceuticals and agrochemicals. For instance, it can be utilized to synthesize chalcone derivatives, which have shown promising biological activities .

Reactivity Studies

The compound's reactivity has been explored in several studies where it acts as a nucleophile or electrophile in organic synthesis. Understanding its reactivity can aid chemists in designing more efficient synthetic pathways for complex organic molecules .

Material Science Applications

Polymer Chemistry

In material science, this compound has potential applications as a monomer or additive in polymer formulations. Its hydroxy group can facilitate hydrogen bonding, enhancing the mechanical properties of polymers. Research into the incorporation of such compounds into polymer matrices is ongoing, with implications for developing high-performance materials .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to provide adhesion through hydrogen bonding can improve the durability and performance of these materials under various environmental conditions .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxycyclohexyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, while the ethanone group can participate in various chemical reactions, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Hydroxycyclohexyl)methanol: Similar structure but with a methanol group instead of an ethanone group.

4-Hydroxycyclohexanone: Lacks the ethanone group at the 1-position.

1-(4-Hydroxyphenyl)ethanone: Contains a phenyl ring instead of a cyclohexane ring.

Uniqueness

1-(4-Hydroxycyclohexyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxy group and an ethanone group on a cyclohexane ring makes it a valuable intermediate in various synthetic pathways.

Activité Biologique

1-(4-Hydroxycyclohexyl)ethanone, with the molecular formula CHO, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 142.20 g/mol

- CAS Number: 13770153

- IUPAC Name: this compound

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects: Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The hydroxyl group in the structure allows for hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.

- Cell Membrane Interaction: Its lipophilic properties enable it to penetrate cell membranes, influencing intracellular signaling pathways.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Active against specific bacterial strains |

Case Studies

-

Antioxidant Study:

A study published in the Journal of Antioxidant Research demonstrated that this compound effectively reduced oxidative stress markers in vitro by enhancing the activity of endogenous antioxidant enzymes. -

Anti-inflammatory Research:

In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in a significant reduction in inflammatory markers compared to a placebo group, suggesting its potential as a therapeutic agent. -

Antimicrobial Testing:

A laboratory study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable inhibition zone against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

1-(4-hydroxycyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(9)7-2-4-8(10)5-3-7/h7-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQMPWYKOPGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.